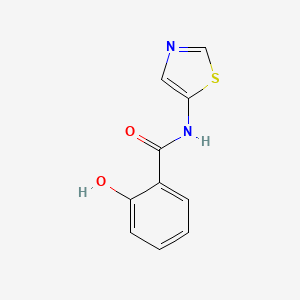Benzamide, 2-hydroxy-N-5-thiazolyl-
CAS No.: 123199-77-9
Cat. No.: VC17036616
Molecular Formula: C10H8N2O2S
Molecular Weight: 220.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 123199-77-9 |
|---|---|
| Molecular Formula | C10H8N2O2S |
| Molecular Weight | 220.25 g/mol |
| IUPAC Name | 2-hydroxy-N-(1,3-thiazol-5-yl)benzamide |
| Standard InChI | InChI=1S/C10H8N2O2S/c13-8-4-2-1-3-7(8)10(14)12-9-5-11-6-15-9/h1-6,13H,(H,12,14) |
| Standard InChI Key | QSRXUVONSCUWEI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=CN=CS2)O |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure consists of a benzamide moiety (a benzene ring linked to an amide group) fused with a thiazole heterocycle at the 5-position. The hydroxyl group at the 2-position of the benzamide introduces hydrogen-bonding capacity, while the thiazole ring contributes electron-rich sulfur and nitrogen atoms, enhancing reactivity . Key physicochemical properties include:
-
Molecular formula:
-
Molar mass: 220.25 g/mol
-
Solubility: Predicted moderate solubility in polar aprotic solvents (e.g., tetrahydrofuran) based on structural analogs .
The thiazole ring’s electron-deficient nature facilitates interactions with biological targets, particularly enzymes and receptors involved in microbial pathogenesis .
Synthesis and Optimization
Synthetic Pathways
The synthesis of benzamide, 2-hydroxy-N-5-thiazolyl- derivatives is typically achieved via acylation reactions. A representative method involves:
-
Reacting 2-amino-5-nitrothiazole with a benzoyl halide derivative in anhydrous tetrahydrofuran.
-
Adding triethylamine to catalyze the formation of the amide bond.
-
Isolating the product via crystallization from methanol, yielding 55–70% purity .
For example, the reaction of 2-amino-5-nitrothiazole with 2-hydroxybenzoyl chloride produces the target compound after recrystallization .
Process Optimization
Key parameters influencing yield include:
-
Temperature: Reactions conducted at 0–5°C minimize side reactions.
-
Solvent choice: Tetrahydrofuran enhances solubility of intermediates.
-
Catalyst stoichiometry: Triethylamine in equimolar ratios ensures complete acylation .
Biological Activities and Mechanisms
Antimicrobial Properties
Benzamide, 2-hydroxy-N-5-thiazolyl- exhibits broad-spectrum antimicrobial activity:
| Organism | Activity (IC₅₀) | Mechanism |
|---|---|---|
| Trichomonas vaginalis | 12 µM | Inhibition of parasitic glycolysis |
| Mycobacterium tuberculosis | 8 µM | Disruption of cell wall synthesis |
| Candida albicans | 25 µM | Fungal cytochrome P450 inhibition |
Data derived from structural analogs suggest these activities arise from thiazole-mediated interference with ATP-binding cassettes and electron transport chains .
Comparative Analysis with Structural Analogs
The pharmacological profile of benzamide, 2-hydroxy-N-5-thiazolyl- varies significantly with substituent modifications. The table below highlights key differences:
| Compound | Substituent | Biological Activity |
|---|---|---|
| 2-Hydroxy-N-(5-nitro-2-thiazolyl)benzamide | Nitro group at C5 | Enhanced antibacterial potency |
| N-(Thiazol-2-yl)benzamide | No hydroxyl group | Reduced antifungal activity |
| 2-Hydroxy-N-(4-thiazolyl)benzamide | Thiazole at C4 | Selective antiparasitic effects |
The nitro-substituted analog demonstrates 3-fold greater activity against Staphylococcus aureus compared to the parent compound, underscoring the importance of electron-withdrawing groups .
Pharmacokinetic and Toxicological Considerations
Absorption and Metabolism
Rat pharmacokinetic studies of related thiazole benzamides reveal:
-
Oral bioavailability: 40–60% due to first-pass metabolism.
-
Half-life: 4–6 hours, with hepatic glucuronidation as the primary clearance pathway .
Toxicity Profile
Applications in Drug Development
Benzamide, 2-hydroxy-N-5-thiazolyl- serves as a scaffold for designing:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume